3β-Ursodeoxycholic Acid-D4 is derived from ursodeoxycholic acid, which is naturally found in small quantities in human bile. The deuterated form is synthesized for research purposes, particularly in pharmacological studies. It belongs to the class of bile acids and is classified as a steroid, specifically a 5β-cholanic acid derivative.
The synthesis of 3β-Ursodeoxycholic Acid-D4 involves several chemical transformations starting from ursodeoxycholic acid. The general procedure includes:
This method allows for high yield and mild reaction conditions, making it an efficient approach for synthesizing this compound .
The molecular structure of 3β-Ursodeoxycholic Acid-D4 can be represented as follows:
The structure features a steroid backbone with hydroxyl groups at specific positions (3, 7, and 24), which are critical for its biological activity. The deuterium atoms replace hydrogen atoms at designated positions, facilitating tracking during metabolic studies.
3β-Ursodeoxycholic Acid-D4 participates in various biochemical reactions typical of bile acids:
These reactions are crucial for understanding its role in metabolic pathways .
The mechanism of action of 3β-Ursodeoxycholic Acid-D4 primarily involves its influence on bile acid signaling pathways:
These processes highlight its potential therapeutic applications in conditions like cholestasis and non-alcoholic fatty liver disease.
These properties make it suitable for various laboratory applications, including chromatography and mass spectrometry .
3β-Ursodeoxycholic Acid-D4 has several important applications in scientific research:
This compound serves as a valuable tool for researchers exploring the complex interactions between bile acids and metabolic processes.
3β-Ursodeoxycholic Acid-D4 (CAS 347841-46-7) is a deuterium-enriched stereoisomer of the secondary bile acid ursodeoxycholic acid (UDCA). Its molecular formula is C₂₄H₃₆D₄O₄, with a molecular weight of 396.60 g/mol, reflecting the replacement of four hydrogen atoms with deuterium at specified positions [1] [5] [8]. The isotopic labeling occurs at the 2,2,4,4 positions of the steroid nucleus, as confirmed by IUPAC nomenclature: (4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid [6] [8]. This strategic deuteration preserves the core bile acid structure—including the 3β-hydroxy (axial) configuration instead of the typical 3α-orientation in UDCA—while introducing isotopic labels for tracking.
Nuclear Magnetic Resonance (NMR) spectroscopy validates both the stereochemistry and deuterium incorporation. The ³β configuration distinguishes it from endogenous UDCA, altering its metabolic stability and receptor interactions [4] [6]. Isotopic purity exceeds 98% deuterium enrichment per atom, with NMR confirming >95% chemical purity, minimizing non-labeled impurities that could interfere with analytical applications [1] [7]. The deuterium atoms induce negligible steric alterations due to identical covalent radii to hydrogen, but impart distinct mass differences crucial for mass spectrometry-based detection [8].
Table 1: Molecular Characteristics of 3β-Ursodeoxycholic Acid-D4
Property | Specification |
---|---|
Molecular Formula | C₂₄H₃₆D₄O₄ |
Molecular Weight | 396.60 g/mol |
CAS Number | 347841-46-7 |
Deuterium Positions | 2,2,4,4 (tetradeuterated) |
Isotopic Purity | >98% atom D |
Chemical Purity | >95% (by ¹H-NMR) |
Configuration | 3β-hydroxy, 7β-hydroxy |
This deuterated bile acid derivative manifests as a white crystalline solid under standard conditions [1]. Its solubility profile is solvent-dependent: highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) (≥10 mg/mL) and ethanol (≥1 mg/mL), moderately soluble in methanol, and poorly soluble in aqueous buffers at neutral pH due to its hydrophobic steroid backbone [6] [8]. The logP (partition coefficient) value of ~4.9 indicates moderate lipophilicity, consistent with non-deuterated bile acids, though deuterium substitution marginally reduces metabolic degradation rates in hepatic models [8].
Stability studies reveal that 3β-Ursodeoxycholic Acid-D4 is light-sensitive and hygroscopic, necessitating storage at –20°C in sealed, desiccated containers to prevent isotopic exchange or decomposition [7] [8]. It remains stable for >1 year under these conditions. In solution (e.g., DMSO or ethanol), degradation occurs within weeks at room temperature; however, refrigeration (4°C) extends stability to 1 month [6]. The compound’s carboxylic acid group may form conjugates (e.g., glycine or taurine amides) under physiological conditions, mirroring endogenous bile acid metabolism [4] [9].
Table 2: Physicochemical and Stability Data
Parameter | Characteristics |
---|---|
Physical State | White crystalline solid |
Solubility (DMSO) | ≥10 mg/mL |
Solubility (Ethanol) | ≥1 mg/mL |
Storage Temperature | –20°C (desiccated) |
Shelf Life | >1 year (solid); 1 month (solution at 4°C) |
Hygroscopicity | Yes |
Photostability | Light-sensitive |
Synthesis of 3β-Ursodeoxycholic Acid-D4 employs catalytic deuteration or chemoselective reduction of precursor unsaturated bile acids. A common route involves Pd/C-catalyzed deuterium exchange on Δ²,⁴-3-ketocholenoic acid intermediates, followed by stereoselective reduction of the C3-keto group to yield the 3β-hydroxy configuration [1] [8]. Alternative methods use deuterated reducing agents (e.g., NaBD₄) on carbonyl precursors, though this risks non-selective labeling [6].
The 3β-epimerization is achieved enzymatically in vitro using hydroxysteroid dehydrogenases or chemically via Mitsunobu inversion, ensuring high stereochemical purity [4]. Post-synthesis, purification involves reverse-phase chromatography and crystallization to achieve isotopic and chemical purity >95% [1] [7]. Challenges include minimizing epimerization at C7 (where the 7β-OH is essential for bioactivity) and preventing deuterium loss during acidic/basic purification steps. Advanced techniques like UPLC-TQ-MS (Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry) validate deuterium retention at the 2,2,4,4 positions and quantify isomeric impurities [6] [8].
The synthetic workflow emphasizes:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: